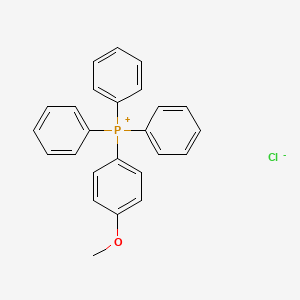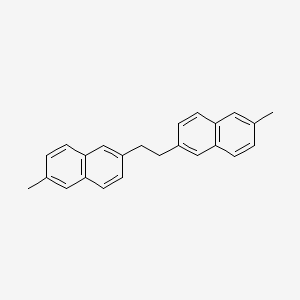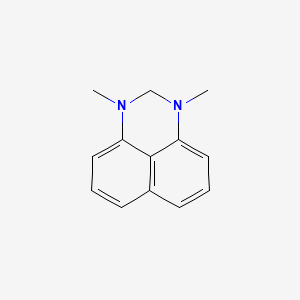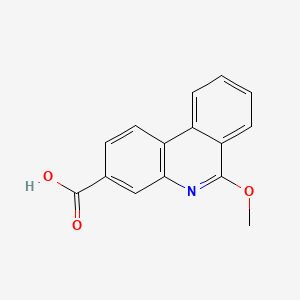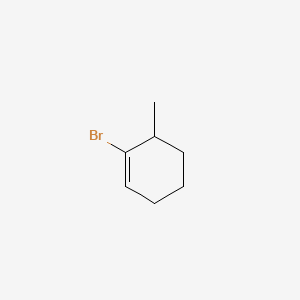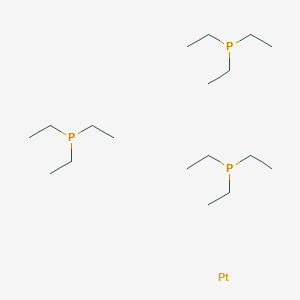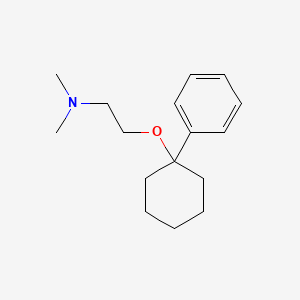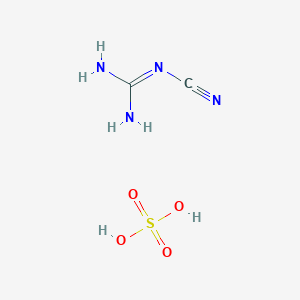
Guanidine, cyano-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanidine, cyano-, sulfate can be synthesized through the reaction of cyanamide with ammonium salts under alkaline conditions . The reaction typically involves heating cyanamide with ammonium sulfate, resulting in the formation of this compound. This process can be catalyzed by transition metals to improve efficiency .
Industrial Production Methods: Industrial production of this compound often involves the chemical method of melting ammonium salts with urea . This method is cost-effective and yields high-purity products. Additionally, this compound can be produced from urea production wastes, making it an environmentally friendly option .
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine, cyano-, sulfate undergoes various chemical reactions, including nucleophilic substitution and nucleophilic addition . These reactions are facilitated by the presence of the cyano group, which acts as an electrophile.
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl halides, acyl chlorides, and unsaturated compounds . These reactions typically occur under mild conditions, often in the presence of a base or a catalyst.
Major Products Formed: The major products formed from reactions involving this compound include substituted guanidines and other nitrogen-containing compounds . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Applications De Recherche Scientifique
Guanidine, cyano-, sulfate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology, it serves as a precursor for the synthesis of biologically active molecules, including DNA minor groove binders and kinase inhibitors . In medicine, guanidine derivatives are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders . Additionally, this compound is used in the production of plastics, resins, and other industrial materials .
Mécanisme D'action
The mechanism of action of guanidine, cyano-, sulfate involves its ability to act as a nucleophile in various chemical reactions . The cyano group enhances its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. In biological systems, guanidine derivatives can inhibit voltage-gated potassium channels, leading to enhanced release of neurotransmitters such as acetylcholine . This mechanism is particularly relevant in the context of neurological research and drug development.
Comparaison Avec Des Composés Similaires
Guanidine, cyano-, sulfate is unique compared to other guanidine derivatives due to the presence of the cyano group, which significantly enhances its reactivity . Similar compounds include acetylguanidine and other substituted guanidines, which also exhibit nucleophilic properties but differ in their specific reactivity and applications . The unique combination of the cyano and sulfate groups in this compound makes it particularly valuable in industrial and research applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent and intermediate in the synthesis of a wide range of products. Continued research and development in this area are likely to uncover even more applications and benefits of this compound.
Propriétés
Numéro CAS |
40529-30-4 |
|---|---|
Formule moléculaire |
C2H6N4O4S |
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
2-cyanoguanidine;sulfuric acid |
InChI |
InChI=1S/C2H4N4.H2O4S/c3-1-6-2(4)5;1-5(2,3)4/h(H4,4,5,6);(H2,1,2,3,4) |
Clé InChI |
ZHPDOBDGGAXVTC-UHFFFAOYSA-N |
SMILES canonique |
C(#N)N=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


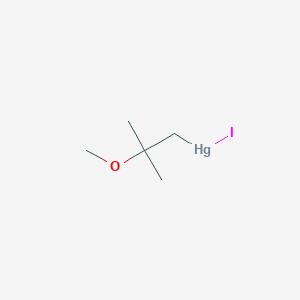
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)
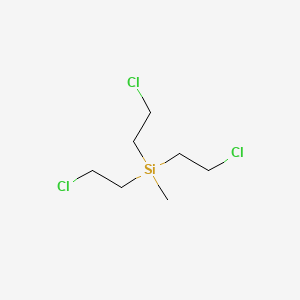
![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
